Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate
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Overview
Description
Ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is an organic compound belonging to the class of enoate esters. These compounds are characterized by the presence of an α,β-unsaturated carboxylic ester group, where the ester carbonyl function is conjugated to a carbon-carbon double bond at the α,β position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can be employed to catalyze the esterification reaction under milder conditions, reducing energy consumption and improving safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This reactivity is crucial for its potential therapeutic effects and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Another α,β-unsaturated ester with similar reactivity but lacking the methoxyphenyl group.
Methyl methacrylate: Similar ester functionality but with a different alkyl group and no aromatic ring.
Ethyl cinnamate: Contains a phenyl group but differs in the position of the double bond and ester group.
Uniqueness
Ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is unique due to its methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C16H20O3 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
ethyl 2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate |
InChI |
InChI=1S/C16H20O3/c1-5-7-15(16(17)19-6-2)12(3)13-8-10-14(18-4)11-9-13/h5,8-11,15H,1,3,6-7H2,2,4H3 |
InChI Key |
ONBXMWPPWQVQOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)C(=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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